Ko 143

Description

Properties

IUPAC Name |

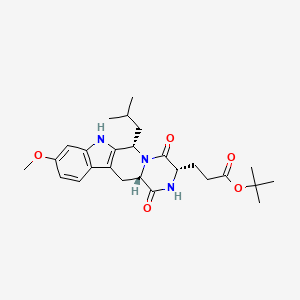

tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31)/t18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNRAECHCJZNRF-JBACZVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438079 | |

| Record name | Ko 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461054-93-3 | |

| Record name | KO 143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461054933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ko 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 461054-93-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ko 143: A Technical Guide to its Discovery, Development, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ko 143 is a potent and highly selective inhibitor of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This document provides a comprehensive technical overview of the discovery, historical development, and preclinical evaluation of this compound and its analogs. It details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows using the DOT language for Graphviz. While this compound has demonstrated significant promise in preclinical research for overcoming multidrug resistance, its rapid in vivo metabolism has spurred the development of more stable analogs. To date, neither this compound nor its closely related analogs have entered clinical trials.

Discovery and History of Development

The development of this compound originated from efforts to find a non-toxic and potent inhibitor of the ABCG2 transporter. The initial lead compound was Fumitremorgin C (FTC), a natural product isolated from Aspergillus fumigatus. While FTC was a known potent inhibitor of ABCG2, its neurotoxicity precluded any clinical applications.[1]

This led to a structure-activity relationship (SAR) campaign to modify the FTC scaffold, aiming to eliminate toxicity while retaining or improving ABCG2 inhibitory activity. This research led to the synthesis of a series of tetracyclic analogs of FTC. Among these, this compound emerged as a lead candidate, demonstrating potent and specific inhibition of both human and mouse ABCG2.[2] A significant advantage of this compound was its lack of toxicity at effective concentrations in preclinical models.[2]

However, a major hurdle in the development of this compound was its poor metabolic stability. It was discovered that the t-butyl ester moiety of this compound is rapidly hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid metabolite.[1][3] This rapid metabolism limited its in vivo efficacy and bioavailability.

Consequently, research efforts shifted towards developing metabolically stable analogs of this compound. This was primarily achieved by replacing the labile t-butyl ester group with an amide group, leading to the development of the "K-series" of analogs, such as K2 and K34.[1][4] These analogs have shown improved metabolic stability and favorable oral pharmacokinetic profiles in mice, making them promising candidates for further preclinical development.[1][4]

Mechanism of Action

This compound functions as a direct inhibitor of the ABCG2 transporter. ABCG2 is a 72-kDa membrane protein that utilizes the energy from ATP hydrolysis to actively efflux a wide variety of substrates from cells.[5] This efflux mechanism plays a crucial role in protecting tissues from xenobiotics and is a major contributor to multidrug resistance (MDR) in cancer cells by pumping out chemotherapeutic agents.

This compound competitively inhibits the substrate binding site of ABCG2, thereby preventing the efflux of ABCG2 substrates.[6] This inhibition leads to an increased intracellular concentration of co-administered drugs that are ABCG2 substrates, effectively reversing MDR. At nanomolar concentrations, this compound is highly selective for ABCG2. However, at higher micromolar concentrations (≥1 μM), it can also exhibit inhibitory effects on other ABC transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1).[5]

The PI3K/Akt signaling pathway has been implicated in the regulation of ABCG2's subcellular localization. Inhibition of this pathway can lead to the internalization of the ABCG2 transporter from the plasma membrane into intracellular vesicles, which may represent an indirect mechanism to modulate its activity.[7][8]

Quantitative Preclinical Data

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Cell Line | Assay | Substrate | IC50 / EC90 | Reference |

| HEK G2 | ATPase Activity | - | 9.7 nM (IC50) | [5] |

| BCRP-expressing cells | BCRP Inhibition | - | 26 nM (EC90) | [9] |

| HEK293 | ABCG2 Inhibition | Mitoxantrone | 0.09 µM (IC50) | [10] |

| A549 | Cytotoxicity | - | 22.3 µM (CC50) | [1] |

| MDCK-II | Cytotoxicity | - | 12.6 µM (GI50) | [9] |

Table 2: In Vitro Activity of this compound Analogs

| Compound | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Metabolic Stability (% remaining after 60 min in HLM) | Reference |

| This compound | A549/ABCG2 | PPIX accumulation | 0.16 | 22.3 | <5 | [1] |

| K2 | A549/ABCG2 | PPIX accumulation | 0.18 | >50 | 75 | [1] |

| K34 | A549/ABCG2 | PPIX accumulation | 0.25 | >100 | >95 | [1] |

Table 3: Pharmacokinetic Parameters of this compound Analogs in Mice (50 mg/kg, oral)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |

| K2 | 285 ± 54 | 2 | 1547 ± 263 | 3.2 | [4] |

| K34 | 456 ± 89 | 4 | 3892 ± 741 | 5.8 | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described through several routes, often involving a Bischler–Napieralski reaction as a key step to form the tetracyclic core.[1] An improved synthesis involves the highly selective, substrate-controlled reduction of an imine formed from the amide of 6-methoxy-L-tryptophan methyl ester and isovaleric acid.[1]

A detailed, step-by-step synthesis protocol is beyond the scope of this document but can be found in the cited literature.

ATPase Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of ABCG2.

-

Membrane Preparation: Isolate crude membranes from insect cells (e.g., Sf9) overexpressing human ABCG2.

-

Reaction Mixture: Prepare an ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 10 mM MgCl2, 2 mM DTT).

-

Incubation: Add membrane vesicles to the assay buffer with varying concentrations of this compound. Include a control with a known substrate (e.g., methotrexate) to stimulate ATPase activity and a control with an inhibitor of ATP synthesis (e.g., beryllium fluoride) to measure basal activity.

-

ATP Addition: Initiate the reaction by adding ATP.

-

Inorganic Phosphate Detection: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., molybdate-based assay).

-

Data Analysis: Calculate the percentage of inhibition of ATPase activity at each this compound concentration compared to the stimulated control.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to cells.

-

Cell Seeding: Seed cells (e.g., HEK293 or cancer cell lines) in a 96-well plate at a suitable density (e.g., 4,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo).

-

Data Analysis: Plot cell viability against this compound concentration and determine the CC50 (half-maximal cytotoxic concentration) or GI50 (half-maximal growth inhibition) value.

Transport Assay (Flow Cytometry)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent ABCG2 substrate.

-

Cell Preparation: Harvest cells overexpressing ABCG2 and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a short period (e.g., 15-30 minutes) at 37°C.

-

Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., pheophorbide A, mitoxantrone, or Hoechst 33342) to the cell suspension.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake and efflux.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: Calculate the increase in intracellular fluorescence in the presence of this compound compared to the vehicle control. Determine the IC50 value for the inhibition of substrate transport.

Visualizations

Signaling Pathway of ABCG2 Regulation and Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

Ko143 and its Role in Combating Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Ko143 on multidrug resistance (MDR), a significant challenge in cancer chemotherapy. Ko143, a synthetic analog of the fungal mycotoxin fumitremorgin C, has emerged as a potent and widely studied inhibitor of ATP-binding cassette (ABC) transporters, particularly the breast cancer resistance protein (BCRP), also known as ABCG2.[1][2][3] This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological processes.

Introduction to Multidrug Resistance and the Role of ABC Transporters

Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, ultimately leading to treatment failure.[4][5] One of the primary mechanisms underlying MDR is the overexpression of ABC transporters.[4][5] These membrane-bound proteins function as ATP-dependent efflux pumps, actively extruding chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.[5]

Three of the most clinically relevant ABC transporters implicated in MDR are:

-

P-glycoprotein (P-gp/MDR1/ABCB1): The first identified and most extensively studied ABC transporter associated with MDR.

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): A transporter with a broad substrate specificity, including many conjugated drugs.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Initially discovered in multidrug-resistant breast cancer cell lines, BCRP is known to transport a wide array of anticancer drugs, including topotecan, mitoxantrone, and various tyrosine kinase inhibitors.[6]

Ko143: A Potent Inhibitor of ABCG2

Ko143 was developed as a less toxic and more potent analog of fumitremorgin C.[4][7] It is recognized as a highly potent and selective inhibitor of ABCG2, exhibiting significantly greater selectivity for ABCG2 over P-gp and MRP1, with a reported selectivity of over 200-fold.[1] However, it is important to note that at higher concentrations (≥1 μM), Ko143 can also inhibit the transport activity of P-gp and MRP1.[8][9][10]

Mechanism of Action

Ko143 exerts its effect by directly interacting with the ABCG2 transporter. It functions as a competitive inhibitor, binding to the transporter and preventing the efflux of chemotherapeutic substrates.[11] This inhibition leads to an increased intracellular accumulation of the anticancer drug, thereby restoring its cytotoxic effect in resistant cells. Studies have shown that Ko143 decreases the ATPase activity of ABCG2, which is essential for the energy-dependent transport process.[8][9] The IC50 for the inhibition of ABCG2 ATPase activity has been reported to be as low as 9.7 nM.[8][9]

The following diagram illustrates the general mechanism of ABC transporter-mediated multidrug resistance and the inhibitory action of Ko143.

Caption: Inhibition of ABCG2-mediated drug efflux by Ko143.

Quantitative Data on Ko143's Efficacy

The following tables summarize the quantitative data on the efficacy of Ko143 in reversing multidrug resistance from various preclinical studies.

Table 1: In Vitro Inhibition of ABC Transporters by Ko143

| Transporter | Cell Line | Substrate | IC50 of Ko143 | Reference |

| ABCG2 (human) | HEK G2 | Methotrexate | ~25 nM | [8] |

| ABCG2 (mouse) | MEF M32 | Methotrexate | ~25 nM | [8] |

| ABCG2 | - | ATPase Activity | 9.7 nM | [8][9] |

| ABCB1 (P-gp) | HEK B1 | Paclitaxel | >1 µM | [8] |

| ABCC1 (MRP1) | HEK C1 | - | >1 µM | [8] |

Table 2: Reversal of Chemotherapeutic Resistance by Ko143

| Cell Line | Chemotherapeutic Agent | Ko143 Concentration | Fold Reversal of Resistance | Reference |

| Glioblastoma Stem Cells (GBM146) | Temozolomide (TMZ) | 5 µM | 1.7-fold decrease in IC50 | [4][7][12] |

| ABCG2-transduced MDCK II | Mitoxantrone | Not specified | Potent Inhibition | [2] |

Table 3: In Vivo Efficacy of Ko143

| Animal Model | Drug | Ko143 Dose | Outcome | Reference |

| Mice | SKF 104864A | 10 mg/kg (oral) | Increased oral availability | [13] |

| Abcb1a/b(-/-) mice | [11C]tariquidar | Not specified | Increased brain uptake | [2] |

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the effect of Ko143 on multidrug resistance.

In Vitro Cytotoxicity Assay (MTS/ATP-Glo)

This assay determines the concentration of a drug required to inhibit cell growth by 50% (IC50).

Protocol Outline:

-

Cell Plating: Seed cancer cells (both drug-sensitive parental and drug-resistant lines) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Ko143 (e.g., 1.5 µM or 5 µM).[5] Include control wells with no drug and Ko143 alone.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[5]

-

Viability Assessment:

-

MTS Assay: Add MTS reagent to each well and incubate for a few hours.[4] Measure the absorbance of the formazan product, which is proportional to the number of viable cells.

-

ATP-Glo Assay: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with cell viability.[7][12]

-

-

Data Analysis: Plot cell viability against drug concentration and determine the IC50 values. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of Ko143.

Caption: A generalized workflow for cytotoxicity assays.

ABC Transporter Substrate Accumulation/Efflux Assay

This assay directly measures the ability of Ko143 to inhibit the efflux of a known fluorescent substrate of the transporter.

Protocol Outline:

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer.

-

Inhibitor Pre-incubation: Pre-incubate the cells with Ko143 or a vehicle control for a short period.

-

Substrate Loading: Add a fluorescent substrate of the transporter (e.g., Hoechst 33342 for ABCG2) and incubate to allow for cellular uptake.

-

Efflux Measurement:

-

Accumulation: Measure the intracellular fluorescence at a specific time point using flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of Ko143 indicates inhibition of efflux.

-

Efflux: After loading, wash the cells and resuspend them in a substrate-free medium with or without Ko143. Measure the decrease in intracellular fluorescence over time. Slower fluorescence decay in the presence of Ko143 indicates efflux inhibition.

-

-

Data Analysis: Quantify the difference in fluorescence between the control and Ko143-treated cells.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the ABC transporter, which is coupled to substrate transport.

Protocol Outline:

-

Membrane Preparation: Prepare membrane vesicles from cells overexpressing the ABC transporter of interest.

-

Assay Reaction: Incubate the membrane vesicles with ATP in the presence of various concentrations of Ko143.

-

Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

-

Data Analysis: Plot the ATPase activity against the Ko143 concentration to determine the IC50 for ATPase inhibition. A decrease in ATPase activity indicates inhibition of the transporter.[8]

Signaling Pathways and Downstream Effects

The primary effect of Ko143 on signaling pathways is indirect and stems from its ability to increase the intracellular concentration of chemotherapeutic drugs. By blocking the efflux of these drugs, Ko143 allows them to reach and interact with their intracellular targets, such as DNA or microtubules, more effectively. This enhanced drug-target interaction then triggers downstream signaling cascades, most notably the apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the logical relationship between Ko143's inhibition of ABC transporters and the downstream cellular response.

Caption: Logical flow from Ko143 action to apoptosis.

Challenges and Future Directions

Despite its potent in vitro activity, the clinical translation of Ko143 has been hampered by its poor metabolic stability.[2][3] It is rapidly hydrolyzed in vivo to an inactive metabolite.[2][3] This has prompted the development of new analogs of Ko143 with improved pharmacokinetic properties.[2][10][14]

Future research in this area will likely focus on:

-

Developing metabolically stable Ko143 analogs: The goal is to create inhibitors with improved bioavailability and in vivo efficacy.[2][14]

-

Investigating combination therapies: Further studies are needed to explore the synergistic effects of Ko143 and its analogs with a wider range of chemotherapeutic agents in various cancer types.

-

Understanding the nuances of transporter-inhibitor interactions: High-resolution structural studies, such as cryo-electron microscopy, can provide valuable insights into the precise binding mechanisms of Ko143 and its derivatives, aiding in the design of more potent and specific inhibitors.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a Resistant Phenotype to TMZ Treatment | Anticancer Research [ar.iiarjournals.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a Resistant Phenotype to TMZ Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a Resistant Phenotype to TMZ Treatment | Anticancer Research [ar.iiarjournals.org]

- 13. Ko 143 | ABC | BCRP | TargetMol [targetmol.com]

- 14. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Interaction of Ko 143 with the Breast Cancer Resistance Protein (BCRP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a pivotal ATP-binding cassette (ABC) transporter that actively extrudes a wide array of xenobiotics from cells.[1][2][3] This efflux activity plays a crucial role in multidrug resistance (MDR) in oncology, limiting the efficacy of numerous chemotherapeutic agents.[3][4] Furthermore, its expression in physiological barriers such as the intestine, liver, and the blood-brain barrier significantly impacts the absorption, distribution, and elimination of many drugs.[1][2][4] Ko 143, a synthetic analog of the fungal toxin fumitremorgin C (FTC), has emerged as a highly potent and selective inhibitor of BCRP.[5][6] This guide provides a comprehensive overview of the foundational research on the molecular interaction between this compound and BCRP, detailing the mechanism of inhibition, quantitative parameters, and the experimental protocols used for its characterization.

The BCRP Transporter: Structure and Function

BCRP is a 72 kDa "half-transporter" protein, meaning it consists of one nucleotide-binding domain (NBD) and one transmembrane domain (TMD) with six transmembrane helices.[2] It functions as a homodimer or homotetramer to form a complete transporter. The hydrolysis of ATP at the NBD provides the energy for conformational changes that drive the efflux of substrates across the cell membrane.[7][8] BCRP's substrate profile is broad and includes anticancer drugs like mitoxantrone, topotecan, and doxorubicin, as well as various other xenobiotics and endogenous molecules.[1][8][9] Its overexpression in cancer cells is a well-established mechanism of resistance to chemotherapy.[3][4]

This compound: A Potent and Specific BCRP Inhibitor

This compound was developed as a nontoxic and more potent analog of FTC.[5][6] It is distinguished by its high potency and significant selectivity for BCRP over other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), displaying over 200-fold selectivity.[5][10] This specificity makes this compound an invaluable tool for isolating and studying BCRP function both in vitro and in vivo.[5]

Mechanism of Inhibition

The primary mechanism by which this compound inhibits BCRP is through the direct inhibition of its ATPase activity.[11][12] As an ABC transporter, BCRP relies on ATP hydrolysis to power the transport of its substrates. By binding to the transporter, this compound prevents this crucial energy-providing step, thereby locking the transporter in a conformation that is unable to efflux substrates. This leads to the intracellular accumulation of BCRP substrates.[5][12] Some studies suggest a competitive interaction with certain substrates, indicating that this compound may bind within the substrate-binding pocket of the transporter.[13]

Quantitative Analysis of this compound-BCRP Interaction

The potency of this compound as a BCRP inhibitor has been quantified across numerous studies. The following table summarizes key inhibitory parameters.

| Parameter | Value | Cell Line / System | Substrate | Reference |

| IC₅₀ | 9.7 nM | Cell-free (ATPase) | N/A | [11] |

| IC₅₀ | 26 nM | Not Specified | Not Specified | [14] |

| IC₅₀ | 0.11 µM | BCRP Vesicles | Estrone-3-sulfate (E3S) | [15] |

| EC₉₀ | 26 nM | Not Specified | Not Specified | [10] |

| Kᵢ (estimated) | 0.079 - 0.10 µM | BCRP Vesicles | Estrone-3-sulfate (E3S) | [15] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of BCRP activity.

-

EC₉₀ (Effective concentration 90%): The concentration of this compound required to achieve 90% of the maximum reversal of BCRP-mediated resistance.

-

Kᵢ (Inhibitor constant): An indication of the binding affinity of the inhibitor to the transporter.

Key Experimental Protocols

The characterization of the this compound-BCRP interaction relies on several well-established in vitro assays.

BCRP ATPase Assay

This cell-free assay directly measures the effect of an inhibitor on the ATP hydrolysis function of BCRP.

-

Objective: To determine if this compound inhibits the ATPase activity of BCRP.

-

Methodology:

-

Membrane Preparation: Crude membranes containing high concentrations of human BCRP are isolated from BCRP-overexpressing cell systems (e.g., Sf9 insect cells).[16]

-

Assay Reaction: The membrane vesicles are incubated in an ATPase assay buffer containing MgCl₂, ATP, and varying concentrations of this compound.

-

Quantification: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, often using a colorimetric method (e.g., vanadate-molybdate complex).

-

Analysis: A decrease in Pi generation in the presence of this compound, compared to a baseline (substrate-stimulated) level, indicates inhibition of ATPase activity. The IC₅₀ value is determined by plotting Pi release against this compound concentration.[11][16]

-

Substrate Transport (Efflux) Assays

These cell-based assays measure the ability of an inhibitor to block the efflux of a known BCRP substrate from cells.

-

Objective: To quantify the inhibition of BCRP-mediated transport by this compound.

-

Methodology:

-

Cell Lines: A parental cell line lacking significant BCRP expression and a derived cell line overexpressing BCRP (e.g., MDCK II-BCRP) are used.[17]

-

Substrate Loading: Cells are incubated with a fluorescent BCRP substrate (e.g., Hoechst 33342, mitoxantrone, or pheophorbide A) in the presence of varying concentrations of this compound.[10][13]

-

Incubation: The cells are incubated for a defined period (e.g., 60 minutes) to allow for substrate accumulation.[10][17]

-

Measurement: The intracellular fluorescence is measured using flow cytometry or a fluorescence plate reader.

-

Analysis: An increase in intracellular fluorescence in BCRP-overexpressing cells treated with this compound, compared to untreated cells, demonstrates inhibition of efflux. The IC₅₀ or EC₅₀ is calculated from the dose-response curve.

-

Drug Resistance Reversal (Cytotoxicity) Assay

This assay assesses the ability of an inhibitor to sensitize BCRP-overexpressing cancer cells to a chemotherapeutic agent that is a BCRP substrate.

-

Objective: To determine if this compound can reverse BCRP-mediated multidrug resistance.

-

Methodology:

-

Cell Culture: BCRP-overexpressing cancer cells (e.g., IGROV1/T8) are plated in 96-well plates.[18]

-

Drug Treatment: Cells are treated with a serial dilution of a cytotoxic BCRP substrate (e.g., topotecan, mitoxantrone) alone or in combination with a fixed, non-toxic concentration of this compound.[14]

-

Incubation: The cells are incubated for several days (typically 4-5) to allow for cell proliferation.[18]

-

Viability Measurement: Cell viability is assessed using a fluorescent nucleic acid stain (e.g., CyQuant, Sybr Green I) or other viability assays.[18]

-

Analysis: A decrease in the IC₅₀ of the cytotoxic drug in the presence of this compound indicates reversal of resistance. The degree of reversal is often expressed as a fold-sensitization.[14]

-

Visualizations of Pathways and Processes

Mechanism of BCRP Inhibition by this compound

Caption: Mechanism of BCRP inhibition by this compound, blocking ATP hydrolysis and substrate efflux.

Experimental Workflow: Substrate Accumulation Assay

Caption: Workflow for an in vitro assay to measure BCRP inhibition using a fluorescent substrate.

Logical Relationship: BCRP, Drug Resistance, and this compound

Caption: The role of this compound in reversing BCRP-mediated multidrug resistance in cancer cells.

In Vivo Relevance

In vivo studies in animal models have corroborated the in vitro findings. Oral administration of this compound has been shown to significantly increase the oral bioavailability and plasma concentrations of BCRP substrates, such as topotecan, by inhibiting intestinal Bcrp1 (the murine homolog of BCRP).[5] These studies confirm that this compound is an effective BCRP inhibitor in a whole-organism context, making it a valuable tool for preclinical pharmacokinetic studies.[5]

Limitations and Future Directions

While this compound is a powerful research tool, its clinical development has been hampered by poor metabolic stability, as it is rapidly hydrolyzed in vivo.[19][20][21] This has prompted the development of new this compound analogs with improved pharmacokinetic properties.[17][19][22] Research has shown that while highly selective, at higher concentrations (≥ 1 μM), this compound may also affect the transport activity of ABCB1 and ABCC1, a consideration for in vitro experiments.[16][21]

Conclusion

The foundational research on this compound has unequivocally established it as a potent and highly selective inhibitor of the BCRP transporter. Its mechanism of action, centered on the inhibition of BCRP's ATPase activity, is well-characterized through a suite of robust in vitro assays. The quantitative data consistently demonstrate its sub-micromolar potency. This compound remains an indispensable reference compound and a critical tool for investigating BCRP's role in drug disposition, multidrug resistance, and for the preclinical evaluation of new chemical entities as potential BCRP substrates or inhibitors. The ongoing development of more stable analogs based on the this compound scaffold holds promise for future therapeutic applications.

References

- 1. Structure and function of the human breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmafocusasia.com [pharmafocusasia.com]

- 3. ClinPGx [clinpgx.org]

- 4. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oaepublish.com [oaepublish.com]

- 14. apexbt.com [apexbt.com]

- 15. xenotech.com [xenotech.com]

- 16. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound | ABC | BCRP | TargetMol [targetmol.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ko 143 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ko 143, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in various cell culture experiments. The protocols outlined below are essential for investigating multidrug resistance (MDR), evaluating drug candidates, and understanding the role of BCRP in cellular transport.

Introduction to this compound

This compound is a synthetic analog of fumitremorgin C and is recognized as a highly potent and specific inhibitor of the ATP-binding cassette (ABC) transporter BCRP/ABCG2.[1][2] BCRP is a key transmembrane protein that actively extrudes a wide range of xenobiotics, including many anticancer drugs, from cells, thereby contributing to multidrug resistance in cancer.[2][3] this compound reverses this resistance by blocking the efflux function of BCRP, leading to increased intracellular accumulation and enhanced cytotoxicity of BCRP substrate drugs.[1] It exhibits high selectivity for BCRP over other prominent ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), although its specificity may decrease at higher concentrations.[4][5][6]

Mechanism of Action

This compound acts as a competitive inhibitor of BCRP-mediated transport.[7] It binds to the transporter, likely within the substrate-binding pocket, and prevents the efflux of BCRP substrates. This inhibition restores the sensitivity of cancer cells to chemotherapeutic agents that are BCRP substrates.

Caption: this compound inhibits the BCRP/ABCG2 transporter, preventing drug efflux and increasing intracellular drug accumulation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Inhibitory Potency of this compound against BCRP/ABCG2

| Parameter | Value | Cell Line/System | Substrate | Reference |

| IC50 | 26 nM | - | - | [1] |

| IC50 | 0.11 µM | BCRP membrane vesicles | Estrone-3-sulfate (E3S) | [8] |

| IC50 | 9.7 nM | Cell-free assay (ATPase activity) | - | [9] |

| EC90 | 25 nM | 8/T6400 and IGROV1/T8 cells | - | [4] |

| EC50 | ~10 nM | - | - | [10] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Application | Cell Line | This compound Concentration | Effect | Reference |

| Reversal of Drug Resistance | T6400 and T8 cells | 25 nM (EC90) | 10-fold sensitization to topotecan and mitoxantrone | [1] |

| Chemosensitivity Assay | GBM146 (glioblastoma) | 5 µM | 41.07% decrease in TMZ IC50 | [11] |

| Substrate Accumulation Assay | HEK G2 cells | 10 nM | 2.5-fold decrease in MTX IC50 | [5] |

| Mitoxantrone Efflux Inhibition | ABCG2-transduced MDCK II cells | 1 µM | Increased intracellular mitoxantrone concentration | [12] |

Table 3: Selectivity of this compound for ABC Transporters

| Transporter | Selectivity over BCRP | Notes | Reference |

| P-glycoprotein (P-gp) | >200-fold | Inhibition observed at higher concentrations (≥1 µM) | [4][5][6] |

| MRP-1 | >200-fold | Little effect on MRP1-mediated drug resistance | [4][13] |

| ABCC1 | - | Inhibition observed at higher concentrations (≥1 µM) | [5][6] |

Experimental Protocols

Chemosensitivity (MDR Reversal) Assay

This protocol determines the ability of this compound to sensitize multidrug-resistant cells to a cytotoxic agent.

Caption: Workflow for a chemosensitivity assay to evaluate MDR reversal by this compound.

Materials:

-

BCRP-overexpressing resistant cell line and its parental sensitive counterpart

-

Complete cell culture medium

-

Cytotoxic drug (BCRP substrate, e.g., mitoxantrone, topotecan, SN-38)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 2,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

-

Compound Addition:

-

Prepare serial dilutions of the cytotoxic drug in culture medium.

-

Prepare a working solution of this compound in culture medium at a fixed, non-toxic concentration (e.g., 0.1-1 µM).

-

Add the cytotoxic drug dilutions to the wells, both in the presence and absence of the fixed concentration of this compound. Include vehicle controls (DMSO).

-

-

Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically 72-96 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) for the cytotoxic drug alone and in combination with this compound.

-

Determine the fold-reversal of resistance by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.

-

Substrate Accumulation Assay (Hoechst 33342 or Fluorescent Substrate)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent BCRP substrate, leading to its intracellular accumulation.

Materials:

-

BCRP-overexpressing cells and control cells

-

Fluorescent BCRP substrate (e.g., Hoechst 33342, pheophorbide A)

-

This compound

-

Assay buffer (e.g., HBSS or phenol red-free medium)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

-

Pre-incubation with Inhibitor:

-

Prepare various concentrations of this compound in assay buffer.

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the this compound solutions to the wells and pre-incubate for 30-60 minutes at 37°C.

-

-

Substrate Addition: Add the fluorescent BCRP substrate (e.g., 5 µM Hoechst 33342) to all wells and incubate for an additional 30-60 minutes at 37°C.

-

Washing: Remove the substrate/inhibitor solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular fluorescence.

-

Fluorescence Measurement:

-

Add fresh assay buffer to the wells.

-

Measure the intracellular fluorescence using a fluorescence plate reader (bottom-reading) or by harvesting the cells and analyzing them via flow cytometry.

-

-

Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the EC50 value for the inhibition of substrate efflux.

Bidirectional Transport Assay (using Transwell inserts)

This assay is used to determine if a compound is a substrate of BCRP and to assess the inhibitory effect of this compound on its transport across a polarized cell monolayer.

Materials:

-

Polarized epithelial cell line overexpressing BCRP (e.g., MDCK-BCRP)

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Complete cell culture medium

-

Test compound

-

This compound

-

Transport buffer (e.g., HBSS)

-

Analytical method for quantifying the test compound (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding on Transwells: Seed the BCRP-overexpressing cells on the apical side of the Transwell inserts and culture them until a confluent and polarized monolayer is formed (typically 3-5 days). Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A-B) Transport: Add the test compound (with or without this compound) to the apical chamber and fresh transport buffer to the basolateral chamber.

-

Basolateral to Apical (B-A) Transport: Add the test compound (with or without this compound) to the basolateral chamber and fresh transport buffer to the apical chamber.

-

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

-

Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests active efflux.

-

A reduction in the efflux ratio in the presence of this compound confirms that the test compound is a BCRP substrate.

-

Considerations for Use

-

Solubility and Stability: this compound is typically dissolved in DMSO to prepare a stock solution.[14] It is important to note that this compound is unstable in plasma and can be rapidly hydrolyzed, which should be considered in the experimental design, especially for longer incubation times.[5][6][15][16]

-

Toxicity: this compound is generally considered non-toxic at concentrations effective for BCRP inhibition in vitro.[1][11] However, it is always recommended to perform a cytotoxicity assay to determine the non-toxic concentration range for the specific cell line being used.

-

Specificity: While highly selective for BCRP, this compound may inhibit other ABC transporters like P-gp and ABCC1 at higher concentrations (typically ≥ 1 µM).[5][6] Therefore, using the lowest effective concentration is recommended to ensure specificity.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of BCRP in drug transport and multidrug resistance in a variety of cell culture models.

References

- 1. apexbt.com [apexbt.com]

- 2. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Inhibitor Ko143 Is Not Specific for ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. xenotech.com [xenotech.com]

- 9. selleckchem.com [selleckchem.com]

- 10. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a Resistant Phenotype to TMZ Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound | ABC | BCRP | TargetMol [targetmol.com]

- 15. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo BCRP Inhibition with Ko143

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko143 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a critical role in multidrug resistance and influences the pharmacokinetics of numerous drugs.[1][2][3] Derived from the fungal toxin fumitremorgin C, Ko143 is a valuable tool for in vivo studies aimed at overcoming BCRP-mediated drug resistance, enhancing the oral bioavailability of BCRP substrate drugs, and increasing their penetration across physiological barriers like the blood-brain barrier.[1][4] However, its utility is conditioned by its rapid metabolism in vivo, a factor that necessitates careful consideration in experimental design.[2][3][5][6] This document provides detailed protocols and data for the effective use of Ko143 in in vivo research settings.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vivo studies using Ko143 to inhibit BCRP in mice. This data is intended to serve as a guide for dose selection and experimental design.

| Parameter | Value | Animal Model | BCRP Substrate | Outcome | Reference |

| Oral Dose (Ko143) | 10 mg/kg | Mdr1a/1b-/- mice | Topotecan (1 mg/kg, p.o.) | 4-6 fold increase in plasma topotecan concentration | [1] |

| Intraperitoneal Dose (Ko143) | 10 mg/kg | Mice | Not specified (Toxicity test) | No adverse effects observed | [7][8] |

| Intravenous Dose (Ko143) | 1, 7, and 15 mg/kg | Wild-type mice | [11C]tariquidar | Dose-dependent increase in brain uptake of [11C]tariquidar | [5] |

| Intravenous Dose (Ko143) | 7 mg/kg | Wild-type and Abcb1a/b(-/-) mice | [11C]tariquidar | Increased brain distribution of the substrate | [5] |

| Intravenous Dose (Ko143) | 10 mg/kg | Wild-type mice | (R)-[11C]verapamil | Used to assess interaction with ABCB1 | [9] |

Note: The effectiveness and pharmacokinetics of Ko143 can be influenced by the animal model, administration route, and the specific BCRP substrate being investigated. At higher concentrations (≥ 1 µM in vitro), Ko143 may also inhibit other transporters such as P-glycoprotein (ABCB1) and MRP1 (ABCC1).[4][6]

Experimental Protocols

Protocol 1: Enhancing Oral Bioavailability of a BCRP Substrate

This protocol is designed to assess the effect of oral Ko143 on increasing the plasma concentration of an orally administered BCRP substrate drug.

Materials:

-

Ko143

-

BCRP substrate drug (e.g., topotecan)

-

Vehicle for Ko143 (e.g., 50% DMSO, 50% Tween 80, diluted in 5% w/v glucose)[1]

-

Vehicle for substrate drug

-

Mice (e.g., Mdr1a/1b-/- mice to exclude P-gp effects)[1]

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the experiment.

-

Ko143 Formulation: Prepare a stock solution of Ko143 in DMSO. On the day of the experiment, mix the stock solution 1:1 with Tween 80 and then dilute with 5% w/v glucose to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 µl/g administration volume, the final concentration would be 1 mg/ml).[1]

-

Grouping: Divide mice into at least two groups: a control group receiving the vehicle and a treatment group receiving Ko143.

-

Ko143 Administration: Administer Ko143 (e.g., 10 mg/kg) or vehicle to the respective groups via oral gavage.[1]

-

Substrate Administration: 30 minutes after Ko143/vehicle administration, administer the BCRP substrate drug (e.g., 1 mg/kg topotecan) to all animals via oral gavage.[1]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 30 and 60 minutes after substrate administration) via a suitable method (e.g., tail vein or retro-orbital bleeding).[1]

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the substrate drug in the plasma samples using a validated analytical method.

-

Data Analysis: Compare the plasma concentration-time profiles and key pharmacokinetic parameters (e.g., Cmax, AUC) between the control and Ko143-treated groups.

Protocol 2: Assessing Brain Penetration of a BCRP Substrate

This protocol details a method to evaluate the effect of intravenously administered Ko143 on the brain distribution of a BCRP substrate, often utilizing PET imaging.

Materials:

-

Ko143

-

Radiolabeled BCRP substrate (e.g., [11C]tariquidar)

-

Vehicle for Ko143 (e.g., formulation for intravenous injection)

-

Mice (e.g., wild-type or Abcb1a/b-/-)

-

Intravenous injection supplies

-

PET/CT scanner

-

Anesthesia

Procedure:

-

Animal Preparation: Anesthetize the mice and place them in the PET/CT scanner.

-

Ko143 Administration: Administer Ko143 intravenously at the desired dose (e.g., 7 mg/kg).[5] For control animals, administer the vehicle.

-

Incubation: Allow a 60-minute interval for Ko143 to distribute and inhibit BCRP.[5]

-

Radiotracer Injection: Administer the radiolabeled BCRP substrate (e.g., [11C]tariquidar) intravenously.[5]

-

PET Scan: Immediately following the radiotracer injection, begin the PET scan for a duration of 60 minutes.[5]

-

Image Analysis: Reconstruct the PET images and quantify the radioactivity in the brain region of interest over time. Express the data as a standardized uptake value (SUV).[5]

-

Data Analysis: Compare the brain SUV and time-activity curves between the vehicle-treated and Ko143-treated groups to determine the effect on brain penetration.

Visualizations

Experimental Workflow for In Vivo BCRP Inhibition

Caption: Workflow for an in vivo study of BCRP inhibition by Ko143.

Mechanism of BCRP Inhibition by Ko143

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ko 143 | ABC | BCRP | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Influence of breast cancer resistance protein and P-glycoprotein on tissue distribution and excretion of Ko143 assessed with PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ko 143 in Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko 143 is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key efflux transporter expressed in various tissues, including the intestine, liver, brain, and placenta, where it plays a crucial role in limiting the absorption and distribution of its substrate drugs.[1][2][3][4] Inhibition of BCRP can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially leading to increased efficacy or toxicity. This compound, a synthetic analog of the fungal toxin fumitremorgin C, serves as an invaluable tool in preclinical DDI studies to investigate the role of BCRP in a drug candidate's disposition.[5] This document provides detailed application notes and protocols for the use of this compound in such studies.

Mechanism of Action

This compound potently and selectively inhibits the efflux function of the BCRP transporter. By binding to the transporter, it prevents the ATP-dependent export of BCRP substrates from the cell, leading to their intracellular accumulation.[5] this compound exhibits high selectivity for BCRP, with over 200-fold greater potency against BCRP compared to other major drug transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[6][7][8] This specificity makes it an ideal tool for elucidating the specific contribution of BCRP to a drug's transport.

Data Presentation: In Vitro Inhibition of BCRP by this compound

The inhibitory potency of this compound against BCRP has been characterized in various in vitro systems. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Substrate | Assay System | Reference |

| IC50 | 26 nM | Not Specified | Not Specified | [6] |

| IC50 | 0.11 µM | Estrone-3-sulfate (E3S) | BCRP-expressing membrane vesicles | [9] |

| EC90 | 26 nM | Mitoxantrone, Topotecan | MEF3.8/Bcrp1 cells | [7][8] |

| Ki | 0.079 µM | Estrone-3-sulfate (E3S) | BCRP-expressing membrane vesicles (high affinity) | [9] |

| Ki | 0.10 µM | Estrone-3-sulfate (E3S) | BCRP-expressing membrane vesicles (low affinity) | [9] |

| EC50 | < 10 nM | Mitoxantrone | ABCG2-transduced MDCK II cells | [10] |

Experimental Protocols

In Vitro BCRP Inhibition Assay using Transfected MDCK II Cells

This protocol describes a method to assess the potential of a test compound to be a BCRP substrate or inhibitor using Madin-Darby canine kidney (MDCK) II cells overexpressing human BCRP.

Materials:

-

MDCK II cells transfected with human BCRP (and parental MDCK II cells as a control)

-

Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

BCRP substrate (e.g., mitoxantrone, Hoechst 33342)

-

This compound (positive control inhibitor)

-

Test compound

-

Hanks' Balanced Salt Solution (HBSS)

-

24-well plates

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed the BCRP-transfected MDCK II cells and parental MDCK II cells in 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Compound Preparation: Prepare stock solutions of the BCRP substrate, this compound, and the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in HBSS. The final solvent concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.

-

Incubation:

-

Wash the cell monolayers twice with pre-warmed HBSS.

-

Add the HBSS containing the BCRP substrate and varying concentrations of the test compound or this compound to the respective wells. Include a vehicle control (substrate only).

-

Incubate the plates at 37°C for a specified period (e.g., 60 minutes).[10]

-

-

Termination and Lysis:

-

Aspirate the incubation solution and wash the cells three times with ice-cold HBSS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS).

-

-

Quantification:

-

If using a fluorescent substrate, measure the fluorescence of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Alternatively, for flow cytometry, detach the cells after incubation and washing, and analyze the intracellular fluorescence.

-

-

Data Analysis:

-

Calculate the intracellular accumulation of the substrate in the presence and absence of the test compound and this compound.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Pharmacokinetic Drug-Drug Interaction Study in Mice

This protocol outlines a general procedure to investigate the effect of this compound on the pharmacokinetics of a potential BCRP substrate drug in mice.

Materials:

-

Male or female mice (e.g., C57BL/6 or FVB). Mdr1a/1b knockout mice can be used to eliminate the confounding effects of P-glycoprotein.[7]

-

BCRP substrate drug

-

This compound

-

Vehicle for drug and inhibitor administration (e.g., a mixture of DMSO, PEG300, Tween80, and water)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical method for quantifying the substrate drug in plasma (e.g., LC-MS/MS)

Protocol:

-

Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Group Allocation: Randomly divide the mice into two groups: a control group (vehicle + substrate drug) and a treatment group (this compound + substrate drug).

-

Dosing:

-

Administer this compound (e.g., 10 mg/kg) or the vehicle to the respective groups via oral gavage or intravenous injection.[7]

-

After a specified pre-treatment time (e.g., 30-60 minutes), administer the BCRP substrate drug to all animals (e.g., via oral gavage).

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after the administration of the substrate drug.

-

-

Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation) and store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the substrate drug in the plasma samples using a validated analytical method.

-

Pharmacokinetic Analysis:

-

Calculate the key pharmacokinetic parameters for the substrate drug in both groups, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

-

Compare the pharmacokinetic parameters between the control and this compound-treated groups to determine the extent of the drug-drug interaction. A significant increase in the AUC and Cmax of the substrate drug in the presence of this compound indicates that it is a BCRP substrate.

-

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly [dc.uthsc.edu]

- 4. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. xenotech.com [xenotech.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes: Effective Concentration of Ko 143 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko 143 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] BCRP is a key multidrug resistance protein that actively extrudes a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Its overexpression in cancer cells is a significant mechanism of acquired drug resistance. This compound, a synthetic analog of the fungal fumitremorgin C, reverses this resistance by blocking the transporter's efflux function.[4] These application notes provide a comprehensive guide to determining and utilizing the effective concentration of this compound in cell culture for studying BCRP function and overcoming multidrug resistance.

Key Applications

-

BCRP Inhibition Assays: To study the function and substrate specificity of the BCRP transporter.

-

Chemosensitization Studies: To investigate the ability of this compound to restore the efficacy of chemotherapeutic drugs in BCRP-overexpressing cancer cells.

-

Pharmacokinetic and Drug-Drug Interaction Studies: To understand the role of BCRP in drug absorption, distribution, and elimination.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell line, the specific application, and the expression level of BCRP. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Potency of this compound as a BCRP Inhibitor

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 9.7 nM | Cell-free ATPase assay | [2] |

| EC₉₀ | 26 nM | BCRP-mediated drug resistance reversal | [1] |

| Kᵢ | 0.079 - 0.10 µM | BCRP vesicles | [5] |

Table 2: Effective Concentrations of this compound in Different Cell Lines

| Cell Line | Application | Effective Concentration | Notes | Reference |

| HEK-293 | BCRP Inhibition | 1 µM | Used for time-course assays. | [2] |

| MCF-7 | BCRP Inhibition | 1 µM | Used for time-course assays. | [2] |

| IGROV1/T8 | Chemosensitization | EC₉₀ concentration | Reverses topotecan and mitoxantrone resistance. | |

| MEF3.8/T6400 | Chemosensitization | EC₉₀ concentration | Reverses topotecan and mitoxantrone resistance. | |

| MDCK II-BCRP | BCRP Inhibition | 4 µM | Used as a positive control inhibitor. | [6] |

| Hep G2 | BCRP Inhibition | 20 µM | Used in Hoechst 33342 accumulation assay. | [7][8] |

| MCF-7 (transfected) | BCRP Inhibition | 20 µM | Used in Hoechst 33342 accumulation assay. | [7][8] |

Table 3: Selectivity of this compound for ABC Transporters

| Transporter | Inhibition at ≥1 µM | Notes | Reference |

| BCRP (ABCG2) | Potent Inhibition | Highly selective at nanomolar concentrations. | [1][4] |

| P-glycoprotein (P-gp/ABCB1) | Inhibition | >200-fold less active against P-gp compared to BCRP at lower concentrations. | [4] |

| MRP1 (ABCC1) | Inhibition | >200-fold less active against MRP1 compared to BCRP at lower concentrations. | [4] |

Note on Cytotoxicity: this compound is generally considered non-toxic at concentrations required for effective BCRP inhibition. However, it is always recommended to perform a cytotoxicity assay for each new cell line and experimental condition.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTS Assay

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and to ensure that the concentrations used for BCRP inhibition are not cytotoxic.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom black plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test for cytotoxicity is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: BCRP Inhibition Assay using Hoechst 33342 Dye Efflux

This protocol measures the ability of this compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.

Materials:

-

BCRP-overexpressing cells and parental control cells

-

Complete cell culture medium

-

This compound

-

Hoechst 33342 (stock solution, e.g., 1 mg/mL in water)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed BCRP-overexpressing and parental cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Pre-incubation with Inhibitor: Wash the cells with warm HBSS. Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control in HBSS for 30-60 minutes at 37°C.

-

Substrate Loading: Add Hoechst 33342 to each well to a final concentration of 5 µM.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Wash: Remove the loading solution and wash the cells twice with ice-cold HBSS to stop the efflux.

-

Fluorescence Measurement: Add 100 µL of cold HBSS to each well and immediately measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.

-

Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux. Calculate the fold-increase in fluorescence compared to the vehicle control.

Protocol 3: Chemosensitization Assay

This protocol determines the ability of this compound to sensitize BCRP-overexpressing cells to a chemotherapeutic drug that is a BCRP substrate.

Materials:

-

BCRP-overexpressing cells and parental control cells

-

Complete cell culture medium

-

This compound

-

BCRP substrate chemotherapeutic drug (e.g., mitoxantrone, topotecan)

-

96-well plates

-

MTS or other cell viability assay reagent

Procedure:

-

Cell Seeding: Seed both BCRP-overexpressing and parental cells in 96-well plates.

-

Treatment: Treat the cells with a serial dilution of the chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of this compound (determined from Protocol 1, typically in the range of 0.1 to 1 µM).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assay: Perform a cell viability assay (e.g., MTS assay as described in Protocol 1).

-

Data Analysis: Determine the IC₅₀ of the chemotherapeutic drug in the presence and absence of this compound for both cell lines. A significant decrease in the IC₅₀ of the drug in BCRP-overexpressing cells in the presence of this compound indicates chemosensitization. The "fold-reversal" can be calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of this compound.

Visualizations

Signaling Pathway of BCRP Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. oaepublish.com [oaepublish.com]

- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xenotech.com [xenotech.com]

- 6. solvobiotech.com [solvobiotech.com]

- 7. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Utilizing Ko 143 in Chemosensitivity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ko 143, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in chemosensitivity assays. The following sections detail the mechanism of action of this compound, protocols for key experiments, and quantitative data demonstrating its efficacy in reversing multidrug resistance.

Introduction to this compound

This compound is a synthetic analog of the fungal toxin fumitremorgin C and is distinguished as a highly potent and selective inhibitor of the ATP-binding cassette (ABC) transporter BCRP/ABCG2.[1] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells, actively extruding a wide range of chemotherapeutic agents and thereby reducing their intracellular concentration and efficacy.[2][3] this compound functions by inhibiting the ATPase activity of BCRP, effectively blocking its transport function.[4] While highly selective for BCRP, it is important to note that at higher concentrations (≥1 μM), this compound may also exhibit inhibitory effects on other ABC transporters such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[4]

Data Presentation: Efficacy of this compound in BCRP Inhibition and Reversal of Chemosensitivity

The following tables summarize the quantitative data on the inhibitory activity of this compound against BCRP and its ability to reverse resistance to various chemotherapeutic drugs in different cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (ATPase Assay) | - | 9.7 nM | [4] |

| IC50 (BCRP Inhibition) | MDCK II BCRP | 66.9 - 221 nM | [5] |

| EC90 (BCRP Inhibition) | Mouse T6400 & Human T8 | 26 nM | [1] |

Table 1: Inhibitory Potency of this compound against BCRP. This table showcases the concentration of this compound required to inhibit 50% (IC50) or 90% (EC90) of BCRP activity in different experimental setups.

| Chemotherapeutic Agent | Cell Line | This compound Concentration | Fold Reversal of Resistance | Reference |

| Topotecan | T6400 & T8 | EC90 | 10-fold sensitization | [1] |

| Mitoxantrone | T6400 & T8 | EC90 | 10-fold sensitization | [1] |

| Temozolomide (TMZ) | GBM146 (Glioblastoma) | 5 µM | 41.07% decrease in IC50 | [6][7] |

| Topotecan | NCI-H460/TPT10 | 3 µM | Significant sensitization | [8] |

| SN-38 | NCI-H460/TPT10 | 3 µM | Significant sensitization | [8] |

| Mitoxantrone | NCI-H460/TPT10 | 3 µM | Significant sensitization | [8] |

Table 2: Reversal of Chemotherapeutic Resistance by this compound. This table illustrates the effectiveness of this compound in sensitizing drug-resistant cancer cell lines to various anticancer drugs, presented as the fold-change in sensitivity or decrease in the half-maximal inhibitory concentration (IC50).

Experimental Protocols

Detailed methodologies for key chemosensitivity assays incorporating this compound are provided below.

Protocol 1: MTT Cell Viability Assay to Determine Chemosensitization

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 of a chemotherapeutic agent in the presence and absence of this compound.

Materials:

-

Cancer cell line of interest (BCRP-expressing and parental/sensitive lines)

-

Complete cell culture medium

-

Chemotherapeutic agent of interest

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug and Inhibitor Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent in complete medium.

-

Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 0.1-1 µM) and one with the corresponding concentration of DMSO as a vehicle control.

-

Remove the medium from the wells and add 100 µL of the prepared drug/inhibitor solutions to the respective wells. Include wells with this compound alone to assess its cytotoxicity and wells with medium only as a blank.

-

-

Incubation: Incubate the plate for a period equivalent to the duration of action of the chemotherapeutic agent (typically 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound. The fold reversal of resistance is calculated as the ratio of the IC50 without this compound to the IC50 with this compound.

Protocol 2: Hoechst 33342 Dye Accumulation Assay for BCRP Inhibition

This assay directly measures the function of BCRP by quantifying the efflux of the fluorescent substrate Hoechst 33342. Inhibition of BCRP by this compound will lead to increased intracellular accumulation of the dye.

Materials:

-

BCRP-overexpressing cells and parental control cells

-

Complete cell culture medium

-

This compound

-

Hoechst 33342 solution (e.g., 5 µg/mL)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-